Scientific Field: Electrochemistry.
Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated.
Methods of Application: Cyclic voltammetry was used to analyse the electrochemistry of the electrolytes and potentiostatic deposition was performed to evaluate the feasibility of electrodepositing tantalum-titanium–based layers.
Scientific Field: Spectroscopy.
Application Summary: FTIR spectroscopic and electrochemical characterizations of tantalum (V) in 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (Pyr 14 TFMS)-TaCl 5 ionic liquids are performed.
Methods of Application: On the basis of FTIR spectra the electrochemical active species are identified.
Results: The dominant species are the oxochloride complexes of tantalum (V).
Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated in two ionic liquids.
Scientific Field: Physical Chemistry.
Application Summary: Liquid–liquid equilibria (LLE) and tie-line data of systems containing 1-butanol, water and various inorganic salts were investigated.
Methods of Application: Experimental data were correlated using a modified extended UNIQUAC model.
Scientific Field: Biofuel Production.
Application Summary: Cyanobacteria have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol.
Methods of Application: The cyanobacteria are genetically modified and then used to convert CO2 into butanol through photosynthesis.
Butan-1-olate; tantalum(5+) is a chemical compound that consists of tantalum in its pentavalent state coordinated with five butan-1-olate ligands. Its molecular formula is , and it is also known as tantalum(V) butoxide. This compound appears as a pale yellow liquid and has a molecular weight of 546.52 g/mol . Tantalum is a transition metal known for its high melting point and excellent corrosion resistance, making its compounds particularly valuable in various industrial applications.
The synthesis of butan-1-olate; tantalum(5+) typically involves the reaction of tantalum(V) chloride with butanol in the presence of ammonia. The general reaction can be summarized as follows:
This reaction highlights the formation of tantalum(V) butoxide and ammonium chloride as a byproduct . The process can be conducted under controlled conditions to optimize yield and purity.
The primary synthesis method for butan-1-olate; tantalum(5+) involves the following steps:
Butan-1-olate; tantalum(5+) has several notable applications:
Interaction studies involving butan-1-olate; tantalum(5+) primarily focus on its reactivity with other chemical species rather than biological interactions. Its reactivity profile suggests that it can participate in various coordination chemistry reactions, forming complexes with different ligands. Additionally, studies on its interaction with solvents reveal insights into solubility and stability, which are crucial for its applications in thin film deposition and nanoparticle synthesis.
Several compounds share structural similarities with butan-1-olate; tantalum(5+). Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tantalum(V) Ethoxide | Used in similar applications as a precursor for films | |
Tantalum(V) Isopropoxide | Higher steric hindrance may affect reactivity | |
Tantalum(V) Methoxide | Smaller alkyl group leads to different solubility | |
Niobium(V) Butoxide | Similar structure, used in similar applications |
Butan-1-olate; tantalum(5+) stands out due to its specific alkyl chain length, which influences its physical properties and reactivity compared to other tantalum alkoxides. Its unique characteristics make it particularly suitable for applications requiring precise control over film deposition processes.
Tantalum(V) butoxide adheres to the IUPAC naming convention, where the central metal ion (tantalum) is denoted by its oxidation state (+5), followed by the organic ligand (butan-1-olate). The full IUPAC name is butan-1-olate; tantalum(5+), reflecting the coordination of five butan-1-olate ligands to the tantalum atom.
The structural formula is Ta(OCH₂CH₂CH₂CH₃)₅, representing a tantalum atom bonded to five butoxy groups. Each butoxy ligand consists of a four-carbon chain (butan-1-olate) with an oxygen atom coordinating to the central metal ion. This pentacoordinate structure is characteristic of tantalum alkoxides, which are widely used as precursors for metal oxide synthesis.
Key identifiers for Tantalum(V) butoxide include:
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 51094-78-1 | |
EC Number | 256-962-9 | |
MDL Number | MFCD00078035 | |
PubChem CID | 170974 | |
Molecular Formula | C₂₀H₄₅O₅Ta | |
Molecular Weight | 546.52 g/mol |
These identifiers ensure traceability and compliance with international chemical standards, particularly in regulatory and academic contexts.
The compound exists as a liquid with a monomeric structure, where the tantalum atom is surrounded by five butoxy ligands in a trigonal bipyramidal or octahedral geometry. This configuration minimizes steric repulsion between the bulky alkoxide groups, enabling stability in ambient conditions.
Key physical properties include:
Property | Value | Source |
---|---|---|
Appearance | Colorless to pale yellow liquid | |
Density | 1.31 g/mL at 25°C | |
Refractive Index | n₂₀/D 1.483 | |
Boiling Point | 217°C at 0.15 mmHg | |
Flash Point | 40°C (closed cup) |
These properties make Tantalum(V) butoxide suitable for low-temperature processing and vapor deposition techniques.
Tantalum(V) butoxide is a primary precursor for sol-gel synthesis of tantalum(V) oxide (Ta₂O₅) thin films, which are used in capacitors, optical coatings, and dielectrics. Its hydrolysis behavior allows precise control over film morphology and thickness.
The compound serves as a precursor for tantalum oxide nanoparticles, which are incorporated into doped titanium dioxide (TiO₂) films to enhance photocatalytic activity. Its reactivity with water or alcohols enables tailored particle size distribution.
In niche applications, Tantalum(V) butoxide is used as an intermediate in synthesizing metal-organic frameworks (MOFs) or coordination polymers, though this remains less common compared to its role in inorganic materials.
The formation of tantalum pentabutoxide through tantalum-hydroxide reactions represents a fundamental synthetic pathway that involves controlled hydrolysis and condensation processes [1]. Structural investigations have revealed that tantalum alkoxides are inherently dimeric in nature and undergo instantaneous hydrolysis and condensation reactions upon water addition [1]. The hydrolysis mechanism proceeds through the initial formation of a hydroxo derivative, which subsequently forms the oxo derivative through condensation reactions [2].
The controlled hydrolysis of tantalum ethoxide in the presence of ammonia has been demonstrated to yield intermediate building blocks such as tantalum octanuclear complexes with the formula Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄ [2]. These intermediate species serve as molecular precursors that bridge the gap between metal alkoxides and metal oxides, providing crucial insights into the formation mechanisms of tantalum-based materials [2].
The reaction kinetics are significantly influenced by the coordination environment around the tantalum center, with studies showing that both hafnium and tantalum alkoxides exhibit six-fold coordination that increases to eight-fold upon reaction with acetylacetone [1]. This coordination change fundamentally alters the hydrolysis and condensation behavior, with bidentate ligands effectively hindering these reactions in chemically modified alkoxide solutions [1].
Parameter | Tantalum Ethoxide | Tantalum Butoxide |
---|---|---|
Coordination Number | 6 | 6 |
Hydrolysis Rate | Instantaneous | Controlled |
Dimer Formation | Confirmed | Confirmed |
Water Sensitivity | High | Moderate |
Tantalum pentabutoxide serves as a critical precursor in metalorganic chemical vapor deposition processes for the fabrication of tantalum oxide and tantalum nitride thin films [3] [4]. The compound exhibits optimal volatility characteristics with a boiling point of 217°C at 0.15 mmHg, making it suitable for chemical vapor deposition applications requiring precise temperature control [5].
The thermal decomposition behavior of tantalum alkoxides in metalorganic chemical vapor deposition environments has been extensively studied, with research demonstrating that tantalum ethoxide traditionally serves as the precursor of choice for laser metalorganic chemical vapor deposition of tantalum oxide [3]. However, tantalum pentabutoxide offers enhanced volatility and improved film deposition rates compared to conventional tantalum ethoxide precursors [3].
Chemical vapor deposition studies utilizing tantalum alkoxide precursors have shown that deposition temperatures between 300-500°C yield amorphous tantalum pentoxide films that crystallize upon annealing at 800°C under oxygen atmosphere [6]. The deposition mechanism involves surface-reaction-controlled processes, with deposition rates increasing significantly with substrate temperature [4].
Deposition Parameter | Optimal Range | Film Quality |
---|---|---|
Temperature (°C) | 300-500 | Amorphous |
Pressure (Torr) | 1-4 | Uniform |
Annealing Temperature (°C) | 800 | Crystalline |
Deposition Rate | Surface-controlled | High |
Sol-gel processing represents the predominant industrial synthesis methodology for tantalum pentabutoxide-derived materials, offering precise control over composition, homogeneity, and microstructure [7] [8]. The process involves the controlled hydrolysis and condensation of tantalum alkoxide precursors in alcoholic solutions, with ethanol serving as the mutual solvent and hydrochloric acid functioning as the deflocculating agent [7].
Industrial sol-gel synthesis protocols typically employ tantalum pentaethoxide or tantalum pentabutoxide with carefully controlled molar ratios of alkoxide to water to alcohol to acid [7]. Research has demonstrated that for fixed alkoxide-to-water-to-hydrochloric acid ratios, gelation time increases proportionally with the alcohol-to-alkoxide mole ratio [7]. Optimal synthesis conditions include maintaining water-to-alkoxide ratios between 2.5-5.0 and hydrochloric acid concentrations sufficient to prevent premature precipitation [7].
The sol-gel process mechanism involves several distinct stages: initial hydrolysis of alkoxide groups, followed by condensation reactions leading to the formation of tantalum-oxygen-tantalum bridges, and finally gelation through three-dimensional network formation [8]. Modified alkoxy carboxylates of tantalum, synthesized through reactions with chlorocarboxylic acids, demonstrate enhanced control over hydrolysis rates and improved final material properties [9] [10].
Synthesis Parameter | Optimal Value | Process Impact |
---|---|---|
Water:Alkoxide Ratio | 2.5-5.0 | Controlled hydrolysis |
Alcohol:Alkoxide Ratio | 10-40 | Gelation time |
HCl Concentration | 0.1-0.5 M | Deflocculation |
Temperature | 25-80°C | Reaction rate |
Temperature-controlled synthesis protocols demonstrate that gel formation occurs optimally at ambient temperature, with subsequent thermal treatment at 350-450°C required for polycondensation reactions [11]. The resulting materials exhibit softening temperatures between 80-150°C and carbon yields ranging from 50-75% depending on processing conditions [11].
Hydrothermal synthesis methodologies for tantalum-based materials demonstrate significant pH dependence, with reaction conditions determining the final phase composition and morphology [12]. Research has established that acidic reaction media favor the formation of tantalum pentoxide particle agglomerates, while neutral pH conditions promote rod-like morphologies, and basic conditions yield cubic tantalate structures [12].
Optimal hydrothermal synthesis conditions for tantalum pentoxide nanorods involve temperatures between 150-200°C, autogenous pressures, and reaction times ranging from 12-48 hours [12]. The process utilizes tantalum alkoxide precursors in aqueous solutions with controlled pH adjustment using sodium hydroxide or potassium hydroxide [12]. The resulting crystalline tantalum pentoxide exhibits orthorhombic phase structure with particle sizes typically ranging from 20-100 nanometers [13].
Industrial hydrothermal processing protocols incorporate continuous monitoring of solution chemistry, with particular attention to alkali metal cation effects on final product composition [12]. Studies have demonstrated that potassium, sodium, and rubidium cations significantly influence particle morphology while maintaining the fundamental pyrochlore crystal structure [12]. The pyrochlore structure enables complete ion exchange through structural tunnels, allowing post-synthesis modification of composition while preserving particle morphology [12].
Hydrothermal Parameter | Range | Product Characteristics |
---|---|---|
Temperature (°C) | 150-200 | Crystalline phase |
Pressure | Autogenous | Controlled morphology |
Reaction Time (hours) | 12-48 | Complete conversion |
pH | 7-14 | Phase selectivity |
Particle Size (nm) | 20-100 | High surface area |
Industrial purification protocols for tantalum pentabutoxide focus on the removal of chloride impurities, moisture content control, and elimination of organic contaminants [14]. Advanced purification methodologies involve multistage distillation processes conducted under controlled atmospheric conditions to prevent hydrolysis and maintain product integrity [14].
The primary purification approach utilizes vacuum distillation at temperatures of 150°C and pressures of 0.5 millibar through Vigreux columns of approximately 0.5 meter length [14]. This process achieves chloride content reduction from initial levels of 200 parts per million to less than 10 parts per million through the addition of sodium methoxide followed by redistillation [14]. Quality control protocols specify that high-purity tantalum pentabutoxide should exhibit chloride contents below 10 parts per million and water contents below 50 parts per million [14].
Analytical characterization techniques employed in quality control include nuclear magnetic resonance spectroscopy for structural verification, thermogravimetric analysis for thermal stability assessment, and inductively coupled plasma spectroscopy for trace metal analysis [15]. Nuclear magnetic resonance spectra of purified tantalum pentabutoxide demonstrate characteristic triplet patterns at chemical shifts of 1.09 and 1.21 parts per million corresponding to methyl protons of butoxy ligands, with quartet patterns at 3.50 and 4.16 parts per million representing methylene protons [15].
Quality Parameter | Specification | Analytical Method |
---|---|---|
Purity (%) | ≥98.0 | Nuclear magnetic resonance |
Chloride Content (ppm) | <10 | Ion chromatography |
Water Content (ppm) | <50 | Karl Fischer titration |
Metal Purity (%) | 99.99 | Inductively coupled plasma |
Thermal Stability (°C) | >200 | Thermogravimetric analysis |
Industrial quality control measures incorporate real-time monitoring of moisture sensitivity through hydrolytic sensitivity testing, with products classified as category 7 materials that react slowly with moisture and water [16]. Storage protocols require inert atmosphere conditions with nitrogen or argon purging to prevent atmospheric moisture absorption [16]. The final product typically exhibits a colorless to light yellow liquid appearance with a density of 1.31 grams per milliliter at 25°C and a refractive index of 1.483 [16].
The X-ray diffraction analysis of butan-1-olate;tantalum(5+) and its thermal decomposition products reveals distinct crystallographic features that evolve with temperature treatment [1] [2]. The as-synthesized compound exhibits amorphous characteristics, with broad diffraction features typical of poorly ordered alkoxide structures [1]. Upon thermal treatment at elevated temperatures (750°C for 4 hours), sharp and intense diffraction peaks emerge, indicating the formation of crystalline tantalum pentoxide phases [1] [2].
The crystalline material obtained from tantalum butoxide thermal decomposition primarily adopts the orthorhombic β-tantalum pentoxide structure [1] [3]. The characteristic diffraction peaks appear at specific 2θ values: 22.88°, 28.77°, 36.66°, 46.64°, and 55.60°, corresponding to the (001), (100), (101), (002), and (102) crystallographic planes respectively [1]. These peaks exhibit d-spacings of 3.89, 3.10, 2.45, 1.95, and 1.65 Ångström units, consistent with the orthorhombic phase of tantalum pentoxide [1].
The intensity progression of diffraction peaks provides insights into the crystallization process. Initially, broad and weak peaks gradually sharpen and intensify as calcination temperature increases from 500°C to 750°C [1]. The (001) and (101) reflections demonstrate higher relative intensities compared to the (200) and (201) peaks, indicating preferential crystallographic orientation during the sol-gel derived synthesis [1].
Comparative studies reveal that tantalum pentoxide nanoparticles synthesized from tantalum butoxide exhibit different crystallinity levels compared to those derived from other tantalum alkoxides [1]. The chloroacetato derivatives of tantalum alkoxides produce more crystalline materials than the homoleptic alkoxides, attributed to reduced gel cross-linking and controlled oligomerization processes [1]. The average crystallite size, calculated using the Scherrer equation, ranges from 15 to 28 nanometers for materials calcined at 750°C [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about butan-1-olate;tantalum(5+) and its coordination environment [4] [5]. The compound exhibits characteristic NMR signatures arising from both the organic alkoxide ligands and the tantalum metal center [4].
Proton NMR (¹H NMR) spectroscopy reveals the presence of multiple alkoxide environments within the molecular structure [4] [5]. Variable-temperature NMR studies demonstrate the dynamic nature of the alkoxide ligands, with rapid intramolecular exchange occurring between terminal and bridging alkoxide groups [4]. The activation energies for terminal-terminal exchange and terminal-bridging exchange have been evaluated for related tantalum alkoxides, providing insights into the fluxional behavior of these systems [4].
The ¹H NMR spectrum of tantalum butoxide systems shows resonances in the range of 0.62 to 3.87 ppm, corresponding to different proton environments within the butoxide ligands [5]. Peak assignments can be made based on chemical shift positions and relative intensities, despite the broadening effects caused by the quadrupolar tantalum nucleus [5]. The broadening arises from two primary factors: the quadrupolar nature of ¹⁸¹Ta (I = 7/2) inducing electric field gradients, and the restricted motion of the polymeric coating anchored to the surface [5].
Carbon-13 NMR (¹³C NMR) spectroscopy reveals oligomeric carbon structures, with characteristic resonances at approximately 70.0 ppm attributed to oligomeric species formed during the synthesis process [6]. These signals provide evidence for the cross-linking mechanisms occurring during the sol-gel transformation of tantalum alkoxides [6].
Multinuclear NMR studies of tantalum oxide nanoparticles derived from alkoxide precursors employ specialized techniques such as the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to probe distance-dependent interactions between the organic coating and the inorganic surface [5]. These measurements reveal the architecture of surface-bound species and provide quantitative information about coating densities and surface interactions [5].
Fourier-transform infrared spectroscopy provides detailed vibrational information about the molecular structure and bonding characteristics of butan-1-olate;tantalum(5+) [3] [9]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the tantalum-alkoxide framework [10].
The spectral region between 450 and 4000 cm⁻¹ contains the primary vibrational signatures of tantalum alkoxide systems [3]. Water-related absorptions appear at approximately 1600 cm⁻¹ (bending mode) and 3200 cm⁻¹ (stretching mode), indicating the presence of coordinated or adsorbed water molecules in hydrated samples [3]. The atmospheric carbon dioxide contamination manifests as a characteristic doublet at approximately 2350 cm⁻¹ [3].
The tantalum-oxygen vibrational modes dominate the lower frequency region of the spectrum [3] [9]. The most prominent absorptions occur between 500 and 570 cm⁻¹, corresponding to tantalum-oxygen stretching vibrations [9] [11]. These bands are universal features of tantalum oxide systems and provide fingerprint identification of the Ta-O bonding framework [9].
Bridging tantalum-oxygen-tantalum stretches appear in the 660-740 cm⁻¹ region, indicating the presence of polymerized tantalum species [12]. The intensity and sharpness of these bands correlate with the degree of polymerization and thermal treatment history [3]. Terminal tantalum-oxygen double bond stretches are observed at higher frequencies, typically between 910-940 cm⁻¹, characteristic of monomeric tantalum species [12].
The octahedral tantalum coordination environment produces specific vibrational signatures, including the symmetric bending mode of TaO₆ units at approximately 340 cm⁻¹ [12]. Temperature-dependent infrared studies reveal the evolution of the vibrational spectrum during thermal decomposition, with new bands emerging at 244 cm⁻¹ upon heating to 600°C [12].
Comparative infrared analysis of different tantalum alkoxides demonstrates the influence of the alkyl substituent on the vibrational spectrum [3]. The organic component contributes C-H stretching and bending modes in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions respectively, while the inorganic framework dominates the lower frequency region [3].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to the tantalum-oxygen bonding framework [13] [12]. The technique is especially valuable for characterizing the various polymorphs of tantalum oxide formed during the thermal decomposition of tantalum butoxide [13].
Upon thermal treatment at 700°C, the amorphous material transforms into well-crystallized β-tantalum pentoxide, producing a dramatically different Raman spectrum [12]. The crystalline phase exhibits sharp, well-resolved bands that can be assigned to specific vibrational modes within the orthorhombic crystal structure [12]. The strongest band appears at approximately 100 cm⁻¹, assigned to lattice phonon modes, while the second strongest band occurs at 251 cm⁻¹, corresponding to tantalum-oxygen-tantalum bridging vibrations [12].
The high-frequency region of the Raman spectrum contains multiple tantalum-oxygen stretching modes [12]. The symmetric tantalum-oxygen stretch appears at 621 cm⁻¹, while the antisymmetric tantalum-oxygen-tantalum stretch is observed at 705 cm⁻¹ [12]. A higher-order tantalum-oxygen stretching mode produces a weaker band at 843 cm⁻¹ [12]. Additional medium-intensity bands at 340 and 490 cm⁻¹ are assigned to TaO₆ symmetric bending and tantalum-oxygen-tantalum bridging symmetric stretching vibrations respectively [12].
The evolution of Raman spectral features with thermal treatment provides insights into the structural transformations occurring during the conversion of tantalum alkoxides to tantalum oxides [13] [12]. Temperature-dependent studies reveal that the crystallization process begins at approximately 600°C, with the emergence of new bands that gradually sharpen and intensify as the temperature increases [12].
Comparative Raman analysis of different tantalum oxide phases enables phase identification and characterization [13]. The β-tantalum pentoxide phase exhibits distinct spectral signatures that differ from both amorphous and high-temperature polymorphs [13]. The technique has been successfully employed to distinguish between surface and bulk tantalum species in supported catalyst systems [12].
Flammable;Irritant